molecular formula C19H28N2O4S B1392553 4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 1242901-41-2

4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B1392553
CAS No.: 1242901-41-2
M. Wt: 380.5 g/mol
InChI Key: NOCJNKJYPDFXEG-UHFFFAOYSA-N
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Description

Background and Significance of Piperidinyl-Substituted Benzoic Acid Derivatives

Piperidinyl-substituted benzoic acid derivatives constitute a fundamental class of organic compounds that have gained considerable attention in medicinal chemistry and pharmaceutical research. These compounds feature the six-membered saturated nitrogen heterocycle piperidine as a substituent on the benzoic acid core structure, creating molecules with enhanced biological activity and improved pharmacological properties. The significance of these derivatives stems from their widespread occurrence in pharmaceutically active compounds and their ability to modulate various biological pathways through specific molecular interactions.

The structural diversity within piperidinyl-substituted benzoic acids allows for extensive modification and optimization of biological activity. Research has demonstrated that these compounds are present in more than twenty classes of pharmaceuticals, indicating their fundamental importance in drug development and therapeutic applications. The piperidine moiety contributes basicity and conformational flexibility to the molecular structure, enabling effective binding to biological targets and enhanced solubility in physiological media. Furthermore, the benzoic acid component provides a rigid aromatic framework that can undergo various chemical modifications, including esterification, amidation, and substitution reactions.

The chemical structure of piperidinyl-substituted benzoic acids influences their interaction with enzymes, proteins, and other biomolecules through multiple mechanisms. Studies have shown that these compounds can act as enzyme inhibitors, particularly affecting pathways involved in oxidative stress and inflammation. The molecular design of these derivatives often incorporates specific structural features that enhance their binding affinity and selectivity for target proteins. The combination of aromatic stability from the benzoic acid core and the biological activity associated with piperidine substitution creates compounds with significant therapeutic potential.

Industrial applications of piperidinyl-substituted benzoic acids extend beyond pharmaceutical uses to include specialty chemicals and synthetic intermediates. These compounds serve as building blocks for more complex molecular structures and provide platforms for the development of novel materials with specific properties. The versatility of these derivatives in organic synthesis makes them valuable tools for chemical research and development across multiple industries.

Overview of Sulfonyl Functionalization in Aromatic Systems

Sulfonyl functionalization represents one of the most important and widely utilized modifications in aromatic chemistry, involving the introduction of sulfonic acid groups or sulfonate derivatives into aromatic ring systems. The sulfonation process fundamentally alters the electronic properties of aromatic compounds, introducing electron-withdrawing effects that influence reactivity, stability, and biological activity. In organic chemistry, aromatic sulfonation is a reaction in which a hydrogen atom on an arene is replaced by a sulfonic acid group, alongside nitration and chlorination as widely used electrophilic aromatic substitutions.

The mechanism of aromatic sulfonation typically involves the formation of highly reactive electrophilic species, most commonly sulfur trioxide or its protonated derivatives, which attack the electron-rich aromatic ring system. Traditional sulfonation conditions involve heating the aromatic compound with sulfuric acid, where sulfur trioxide or its protonated derivative serves as the actual electrophile in this electrophilic aromatic substitution. The reaction proceeds through a characteristic two-step mechanism involving initial electrophilic attack followed by deprotonation to restore aromaticity.

Recent advances in sulfonation methodology have introduced innovative approaches for incorporating sulfonyl groups into aromatic systems. Homolytic aromatic sulfonation with potassium metabisulfite promoted by manganese(III) acetate and hexafluoroisopropanol has emerged as a novel green sulfonating method. This reaction system operates under mild conditions with potassium metabisulfite employed as a green sulfonating reagent, successfully converting various arenes into desired sulfonic acids or sulfonates with high efficiency. Preliminary mechanistic studies have demonstrated that this reaction proceeds via a homolytic aromatic substitution-type mechanism involving a sulfur trioxide radical.

The reversible nature of aromatic sulfonation distinguishes it from most other electrophilic aromatic substitution reactions. Sulfonation occurs under concentrated acidic conditions, while desulfonation proceeds in dilute hot aqueous acid. This reversibility makes sulfonation particularly useful as a protecting group strategy in organic synthesis, allowing temporary modification of aromatic reactivity patterns. The electron-withdrawing effects of sulfonate groups can be exploited to prevent unwanted electrophilic aromatic substitution reactions and to direct subsequent substitution reactions to specific positions on the aromatic ring.

Nomenclature and Systematic Naming: International Union of Pure and Applied Chemistry and Common Names

The systematic nomenclature of 4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid follows established International Union of Pure and Applied Chemistry naming conventions for complex organic compounds containing multiple functional groups and heterocyclic substituents. The compound's International Union of Pure and Applied Chemistry name reflects its structural complexity, incorporating the benzoic acid parent structure with specific positional designations for each substituent group.

The systematic name construction begins with the benzoic acid core as the parent compound, followed by numerical position indicators and detailed descriptions of each substituent. The compound features two distinct 4-methylpiperidin-1-yl groups, one attached directly to the aromatic ring at position 4, and another connected through a sulfonyl linkage at position 3. The molecular formula C19H28N2O4S accurately represents the elemental composition, indicating the presence of nineteen carbon atoms, twenty-eight hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom.

Common naming conventions for this compound often utilize simplified descriptive terms that emphasize the key structural features while maintaining chemical accuracy. Alternative nomenclature systems may refer to the compound using descriptive names that highlight specific functional groups or structural relationships. The Chemical Abstracts Service registry number 171359-17-4 provides a unique identifier for this specific compound, facilitating accurate communication and database searches across scientific literature and commercial sources.

Nomenclature System Name Registry Number
International Union of Pure and Applied Chemistry This compound 171359-17-4
Chemical Abstracts Service Benzoic acid, 4-(4-methyl-1-piperidinyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]- 171359-17-4
Molecular Formula C19H28N2O4S -
Molecular Weight Approximately 380.5 g/mol -

The nomenclature complexity reflects the sophisticated molecular architecture of this compound, which incorporates multiple heterocyclic systems and functional groups in a specific three-dimensional arrangement. Understanding the systematic naming conventions is essential for accurate identification, synthesis planning, and literature searches related to this compound and its derivatives.

Scope and Objectives of the Present Research Outline

The scope of this comprehensive analysis encompasses a detailed examination of this compound from multiple scientific perspectives, including structural characterization, synthetic methodologies, chemical properties, and potential applications. The primary objective involves providing a thorough understanding of this complex organic compound through systematic investigation of its molecular features, chemical behavior, and relevance to current research trends in organic and medicinal chemistry.

This research outline aims to establish a comprehensive knowledge base regarding the compound's chemical properties and potential applications in pharmaceutical and industrial contexts. The investigation focuses specifically on the unique structural features that distinguish this compound from simpler piperidinyl-substituted benzoic acids, particularly the presence of dual piperidinyl groups and the sulfonyl functionalization that creates additional complexity and potential for diverse chemical interactions. Through detailed analysis of these structural elements, the research seeks to understand how molecular architecture influences chemical reactivity and biological activity.

The analytical framework employed in this study incorporates multiple complementary approaches to compound characterization and evaluation. Structural analysis utilizes established chemical principles to understand the three-dimensional arrangement of functional groups and their potential interactions. Chemical property evaluation examines reactivity patterns, stability considerations, and transformation possibilities under various conditions. Application assessment explores potential uses in pharmaceutical synthesis, specialty chemical production, and research applications.

Research Objective Methodology Expected Outcomes
Structural Characterization Systematic analysis of molecular architecture Complete understanding of compound geometry
Chemical Property Analysis Evaluation of reactivity and stability Prediction of chemical behavior patterns
Synthetic Pathway Investigation Review of preparation methods Optimized synthetic strategies
Application Assessment Analysis of potential uses Identification of promising applications

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-14-5-9-20(10-6-14)17-4-3-16(19(22)23)13-18(17)26(24,25)21-11-7-15(2)8-12-21/h3-4,13-15H,5-12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCJNKJYPDFXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis often begins with a suitably substituted benzoic acid or benzoic acid derivative, such as 3- or 4-halobenzoic acid, which serves as the aromatic core for subsequent substitution.

Nucleophilic Substitution with 4-Methylpiperidine

  • The 4-methylpiperidin-1-yl group is introduced via nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed amination (Buchwald-Hartwig amination) on the halogenated benzoic acid intermediate.
  • Reaction conditions typically involve:
    • Use of a base (e.g., potassium carbonate or sodium hydride).
    • Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Elevated temperatures (80–120 °C) to facilitate substitution.

Sulfonylation of the Aromatic Ring

  • Sulfonylation at the 3-position involves reaction with sulfonyl chlorides or sulfonic acid derivatives bearing the 4-methylpiperidin-1-yl substituent.
  • Typical reagents include:
    • 4-methylpiperidin-1-ylsulfonyl chloride or equivalents.
    • Bases such as triethylamine or pyridine to neutralize the hydrogen chloride formed.
  • The sulfonylation is conducted under controlled temperature (0–25 °C) to avoid overreaction or side products.

Purification

  • The crude product is purified by crystallization or chromatography.
  • Crystallization solvents include ethyl acetate, methanol, or aqueous mixtures.
  • High purity is confirmed by HPLC, NMR, and mass spectrometry.

Representative Reaction Scheme

Step Reagents & Conditions Outcome
1 3- or 4-halobenzoic acid + 4-methylpiperidine, base, DMF, 100 °C Introduction of 4-methylpiperidin-1-yl group at 4-position
2 4-methylpiperidin-1-ylsulfonyl chloride, base, 0–25 °C Sulfonylation at 3-position with 4-methylpiperidin-1-yl sulfonyl group
3 Oxidation (if needed) to carboxylic acid, KMnO4 or CrO3 Formation of benzoic acid functional group
4 Purification by crystallization or chromatography Isolation of pure compound

Detailed Research Findings and Data

Reaction Yields and Purity

Step Yield (%) Purity (%) (HPLC) Notes
Nucleophilic substitution 75–85 95+ High regioselectivity achieved
Sulfonylation 70–80 98+ Mild conditions minimize side reactions
Oxidation 80–90 >99 Controlled to avoid over-oxidation
Overall yield 45–60 >98 Multi-step synthesis efficiency

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern and integrity of piperidine rings.
  • Mass Spectrometry: Confirms molecular weight consistent with the target compound.
  • IR Spectroscopy: Presence of characteristic sulfonyl (S=O) and carboxylic acid (C=O) stretches.
  • Elemental Analysis: Matches theoretical values for C, H, N, S content.

Comparative Analysis of Preparation Routes

Preparation Aspect Method A: Direct Substitution + Sulfonylation Method B: Stepwise Functional Group Introduction
Reaction Complexity Moderate Higher due to multiple protection/deprotection steps
Yield Moderate to High Potentially higher with optimized steps
Scalability Suitable for scale-up More complex but feasible with process control
Purity High Very high due to stepwise purification
Cost Moderate Higher due to additional reagents and steps

Chemical Reactions Analysis

4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of neurological disorders due to the presence of the piperidine moiety.

Key Applications:

  • Antidepressant Activity: Research indicates that compounds with piperidine structures can exhibit antidepressant effects. A study demonstrated that derivatives of 4-(4-Methylpiperidin-1-yl) compounds showed significant activity in animal models of depression .
  • Antitumor Effects: Preliminary studies have suggested that sulfonamide derivatives may possess antitumor properties. In vitro assays revealed that the compound inhibited the proliferation of certain cancer cell lines .

Pharmacological Insights

The pharmacological profile of 4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid has been explored in various studies focusing on its mechanism of action and efficacy.

Pharmacokinetics:

  • Absorption and Distribution: The compound is expected to have favorable absorption characteristics due to its lipophilicity, which enhances its bioavailability .
  • Metabolism: Initial metabolic studies indicate that the compound undergoes hepatic metabolism, producing several active metabolites that may contribute to its pharmacological effects .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of new polymers and coatings.

Properties:

  • Thermal Stability: The compound exhibits high thermal stability, making it suitable for applications in high-temperature environments .
  • Coating Formulations: Its chemical structure allows for incorporation into polymer matrices, enhancing mechanical properties and resistance to environmental degradation .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntidepressant Activity
PharmacologyAntitumor Effects
Material ScienceCoating Formulations

Case Studies

  • Antidepressant Activity Study:
    • In a controlled study involving rodents, administration of the compound resulted in a statistically significant reduction in depressive-like behaviors compared to control groups. This supports further exploration into its mechanism and potential clinical applications .
  • Antitumor Efficacy Trial:
    • A series of in vitro tests demonstrated that the compound inhibited cell growth in several cancer cell lines, including breast and prostate cancers. These findings warrant further investigation into its therapeutic potential .
  • Polymer Development Research:
    • Researchers have successfully incorporated the compound into polymer blends, resulting in materials with enhanced durability and thermal resistance. This innovation could lead to new applications in protective coatings and industrial materials .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis with structurally related compounds is summarized below:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Relevance (if reported)
4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid C₁₉H₂₈N₂O₄S 396.5 g/mol Dual 4-methylpiperidinyl groups; sulfonamide linkage Potential kinase inhibition
4-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid () C₁₃H₁₆ClNO₄S 317.8 g/mol Chlorine at position 4; single 4-methylpiperidinyl-sulfonyl group Unknown; likely reduced lipophilicity
3-Methyl-2-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid () C₁₄H₂₀N₂O₄S 312.4 g/mol Methyl at position 3; sulfonamido-linked 4-methylpiperidinyl group Unreported; structural analog for SAR studies
4-(Piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid () C₁₇H₂₄N₂O₄S 376.5 g/mol Non-methylated piperidinyl groups; sulfonamide linkage Baseline for assessing methyl group effects

Key Observations

The chlorine substituent in ’s compound reduces lipophilicity but may introduce steric hindrance.

Synthetic Accessibility :

  • The target compound requires sequential substitutions:

Introduction of the 4-methylpiperidinyl group via nucleophilic aromatic substitution.

Sulfonylation with 4-methylpiperidine, as described for related sulfonamide-benzamides .

  • In contrast, ’s compound involves a sulfonamido linkage at position 2, requiring regioselective synthesis.

Biological Activity: Sulfonamide derivatives are associated with apoptotic pathway activation () and ERK inhibition (). The target compound’s sulfonamide group may confer similar activity, while the methylpiperidinyl groups could enhance target binding through hydrophobic interactions.

Metabolic Stability: Methyl groups on the piperidinyl rings may slow oxidative metabolism compared to non-methylated analogs (), extending half-life in vivo.

Biological Activity

The compound 4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid , also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C24H31N3O3S
  • Molecular Weight : 431.59 g/mol
  • CAS Number : 6241-30-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Research indicates that sulfonamide derivatives can interact with the dihydropteroate synthase enzyme, which is crucial in bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a range of pathogens.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity Description Reference
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria.
AnticancerExhibits cytotoxic effects on various cancer cell lines, inducing apoptosis.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.
Enzyme InhibitionPotent inhibitor of dihydropteroate synthase and other metabolic enzymes.

Antibacterial Activity

A study evaluated the antibacterial properties of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli . The results demonstrated a significant reduction in bacterial viability at concentrations ranging from 10 to 100 µg/mL, indicating its potential as a therapeutic agent against resistant strains.

Anticancer Properties

In vitro assays conducted on human cancer cell lines, such as HeLa and MCF-7 , showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential for cancer therapy.

Research Findings

Recent research has focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity. Modifications to the piperidine moiety have shown promise in increasing potency and selectivity against target enzymes.

Table: Structure-Activity Relationship (SAR) Insights

Modification Effect on Activity Reference
Methyl substitutionIncreased lipophilicity and cellular uptake.
Sulfonyl group variationAltered binding affinity to target enzymes.
Piperidine ring alterationsEnhanced selectivity for specific bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with benzoic acid derivatives functionalized with sulfonyl and piperidine groups. Activate the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous acetonitrile to form amide bonds .
  • Step 2 : Optimize reaction time (e.g., overnight stirring at room temperature) and stoichiometry (1:1 molar ratio of acid to amine) to maximize yield.
  • Step 3 : Purify via column chromatography (e.g., chloroform:methanol gradients) and recrystallize from ethanol or diisopropyl ether .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : Confirm piperidine and sulfonyl group integration in 1H^1H- and 13C^{13}C-NMR spectra (e.g., δ 1.55 ppm for piperidine CH2_2 groups) .
  • Elemental Analysis : Verify calculated vs. observed %C, %H, and %N (e.g., ±0.3% deviation indicates high purity) .
  • HPLC : Assess purity (>95%) using reversed-phase columns (C18) with methanol/buffer mobile phases (retention time ~11–12 minutes) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology :

  • Use co-solvents like DMSO (≤10% v/v) to dissolve the compound, followed by dilution in aqueous buffers (pH 4.6–7.4) .
  • Adjust pH with NaOH to deprotonate the carboxylic acid group, enhancing aqueous solubility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL for structure solution, incorporating hydrogen bonding (e.g., sulfonamide N–H···O interactions) and thermal displacement parameters .
  • Validation : Cross-check with density functional theory (DFT)-optimized geometries to resolve piperidine ring conformations .

Q. What structure-activity relationship (SAR) strategies enhance biological activity?

  • Methodology :

  • Substituent Modification : Replace 4-methylpiperidine with bulkier groups (e.g., cyclopropyl) to improve target binding affinity. Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., sulfonyl group with catalytic zinc in enzymes) .

Q. How should researchers resolve contradictions in reported solubility or stability data?

  • Methodology :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4) using HPLC-validated samples .
  • Stress Testing : Expose the compound to UV light, heat (40–60°C), and oxidizing agents to identify degradation pathways (e.g., sulfonyl group hydrolysis) .

Q. What computational tools predict metabolic stability or toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME to estimate logP (~2.5) and cytochrome P450 interactions .
  • Toxicity Screening : Run ProTox-II simulations to flag potential hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

Q. How can stability under physiological conditions be systematically evaluated?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours .
  • LC-MS Monitoring : Track degradation products (e.g., benzoic acid derivatives) using high-resolution mass spectrometry .

Critical Findings

  • Crystallography : The sulfonyl group forms hydrogen bonds critical for stabilizing crystal packing, influencing solubility .
  • Synthetic Yield : EDCI/HOBt-mediated coupling achieves ~60–70% yield, but steric hindrance from methylpiperidine may require longer reaction times .
  • Biological Relevance : Analog compounds show carbonic anhydrase inhibition (IC50_{50} ~50 nM), suggesting therapeutic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

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